BUTYL 2-[(5-OXO-3-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]ACETATE
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Overview
Description
Butyl N-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)glycinate is a chemical compound with the molecular formula C10H16N4O3S. This compound is known for its unique structure, which includes a triazine ring fused with a thioxo group, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 2-[(5-OXO-3-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]ACETATE typically involves the reaction of butyl glycinate with a suitable triazine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is usually purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Butyl N-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)glycinate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, often using halogenated compounds as reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
Butyl N-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)glycinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of BUTYL 2-[(5-OXO-3-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]ACETATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Benzyl (5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)aminoacetate
- N-benzyl-N-(tert-butyl)-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide
Uniqueness
Butyl N-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)glycinate is unique due to its specific structural features, such as the butyl group and the glycinate moiety. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds .
Properties
Molecular Formula |
C9H14N4O3S |
---|---|
Molecular Weight |
258.3 g/mol |
IUPAC Name |
butyl 2-[(5-oxo-3-sulfanylidene-2H-1,2,4-triazin-6-yl)amino]acetate |
InChI |
InChI=1S/C9H14N4O3S/c1-2-3-4-16-6(14)5-10-7-8(15)11-9(17)13-12-7/h2-5H2,1H3,(H,10,12)(H2,11,13,15,17) |
InChI Key |
UWOCUWLSBMSEME-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)CNC1=NNC(=S)NC1=O |
Canonical SMILES |
CCCCOC(=O)CNC1=NNC(=S)NC1=O |
Origin of Product |
United States |
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